molecular formula C16H19NO5 B13716555 Benzyl 3-(3-ethoxy-3-oxopropanoyl)azetidine-1-carboxylate

Benzyl 3-(3-ethoxy-3-oxopropanoyl)azetidine-1-carboxylate

Cat. No.: B13716555
M. Wt: 305.32 g/mol
InChI Key: WDPQRXJKBYWPNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 3-(3-ethoxy-3-oxopropanoyl)azetidine-1-carboxylate is a synthetic organic compound with potential applications in various fields of scientific research. It is characterized by its unique azetidine ring structure, which is a four-membered nitrogen-containing ring. This compound is of interest due to its potential reactivity and utility in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-(3-ethoxy-3-oxopropanoyl)azetidine-1-carboxylate typically involves the reaction of benzyl azetidine-1-carboxylate with ethyl 3-oxopropanoate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-(3-ethoxy-3-oxopropanoyl)azetidine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or azetidine ring positions using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound.

Scientific Research Applications

    Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of Benzyl 3-(3-ethoxy-3-oxopropanoyl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The azetidine ring structure may enable the compound to interact with enzymes or receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways would depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 3-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate
  • tert-Butyl 3-(3-ethoxy-3-oxopropanoyl)azetidine-1-carboxylate

Uniqueness

Benzyl 3-(3-ethoxy-3-oxopropanoyl)azetidine-1-carboxylate is unique due to its azetidine ring structure, which is less common compared to other nitrogen-containing rings like piperidine. This structural feature may confer distinct reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C16H19NO5

Molecular Weight

305.32 g/mol

IUPAC Name

benzyl 3-(3-ethoxy-3-oxopropanoyl)azetidine-1-carboxylate

InChI

InChI=1S/C16H19NO5/c1-2-21-15(19)8-14(18)13-9-17(10-13)16(20)22-11-12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3

InChI Key

WDPQRXJKBYWPNF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)C1CN(C1)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.